Selexipag-d8 -

Selexipag-d8

Catalog Number: EVT-12557359
CAS Number:
Molecular Formula: C26H32N4O4S
Molecular Weight: 504.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Selexipag-d8 is a deuterated form of selexipag, a medication primarily used in the treatment of pulmonary arterial hypertension. It is classified as a nonprostanoid selective agonist for the prostacyclin receptor, specifically targeting the IP receptor. Selexipag-d8 is notable for its enhanced metabolic stability and potential applications in pharmacokinetic studies due to the presence of deuterium, which alters its isotopic composition and can affect its behavior in biological systems.

Source and Classification

Selexipag was first synthesized in 2007 and has since been recognized as the first nonprostanoid IP receptor agonist approved for clinical use. The chemical structure of selexipag-d8 is represented by the formula C26H24D8N4O4SC_{26}H_{24}D_8N_4O_4S with a molecular weight of 504.67 g/mol . Its classification as a medication falls under the category of pulmonary vasodilators, specifically aimed at managing pulmonary arterial hypertension by mimicking the effects of prostacyclin without the associated side effects of prostanoid therapies.

Synthesis Analysis

Methods and Technical Details

The synthesis of selexipag-d8 involves several key steps, including the introduction of deuterium into specific positions of the selexipag molecule. This process typically employs deuterated solvents and reagents to ensure that deuterium is incorporated into the final product. The synthesis can be performed using various methods, including:

  1. Nucleophilic Substitution: Involves replacing hydrogen atoms with deuterium at specific sites.
  2. Reduction Reactions: Utilize deuterated reducing agents to convert precursors into their deuterated forms.
  3. Deuteration Techniques: Such as catalytic hydrogenation using deuterium gas.

These methods aim to produce selexipag-d8 with high purity and yield, suitable for both clinical and research applications .

Molecular Structure Analysis

Structure and Data

The molecular structure of selexipag-d8 retains the core framework of selexipag but features deuterium atoms in place of certain hydrogen atoms. This modification can influence its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion. Key structural data includes:

  • Chemical Formula: C26H24D8N4O4SC_{26}H_{24}D_8N_4O_4S
  • Molecular Weight: 504.67 g/mol
  • Melting Point: Specific melting point data for selexipag-d8 may vary but is generally determined through differential scanning calorimetry or similar techniques.

The presence of deuterium alters the vibrational frequencies in infrared spectroscopy, which can be useful for analytical identification .

Chemical Reactions Analysis

Reactions and Technical Details

Selexipag-d8 undergoes similar chemical reactions as its non-deuterated counterpart but may exhibit different kinetics due to the isotopic substitution. Key reactions include:

  1. Hydrolysis: Selexipag-d8 is hydrolyzed by liver carboxylesterases to yield its active metabolite, ACT-333679.
  2. Metabolic Pathways: The metabolic pathways may involve phase I reactions (oxidation/reduction) and phase II reactions (conjugation) that are essential for drug clearance.

The alteration in hydrogen to deuterium can lead to reduced rates of metabolic degradation, potentially enhancing bioavailability compared to standard selexipag .

Mechanism of Action

Selexipag-d8 acts primarily through agonism of the prostacyclin receptor (IP receptor), leading to vasodilation in pulmonary arteries. The mechanism involves:

  1. Receptor Binding: Selexipag-d8 binds selectively to the IP receptor.
  2. Signal Transduction: This binding activates intracellular signaling pathways that increase cyclic adenosine monophosphate levels.
  3. Vasodilation: The resultant increase in cyclic adenosine monophosphate promotes relaxation of vascular smooth muscle cells, leading to decreased pulmonary vascular resistance.

Data from clinical trials indicate that selexipag-d8 effectively reduces pulmonary vascular resistance and improves exercise capacity in patients with pulmonary arterial hypertension .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white solid.
  • Solubility: Soluble in organic solvents like acetonitrile; limited solubility in water.
  • Stability: Generally stable under normal storage conditions but sensitive to light and moisture.

Chemical Properties

  • pH Stability: Optimal pH range for stability is typically between 4-7.
  • Half-Life: The half-life of selexipag-d8 is expected to be longer than that of non-deuterated selexipag due to reduced metabolic turnover.

Analytical methods such as high-performance liquid chromatography are commonly employed to assess purity and stability over time .

Applications

Selexipag-d8 has significant applications in both clinical settings and research:

  1. Clinical Use: Primarily used for treating pulmonary arterial hypertension by improving hemodynamics and exercise tolerance.
  2. Pharmacokinetic Studies: Its unique isotopic labeling makes it an excellent candidate for pharmacokinetic studies, allowing researchers to track metabolic pathways more accurately.
  3. Research Applications: Used in studies exploring prostacyclin receptor dynamics and potential new therapeutic avenues for other forms of pulmonary hypertension or cardiovascular diseases.

Properties

Product Name

Selexipag-d8

IUPAC Name

N-methylsulfonyl-2-[1,1,2,2,3,3,4,4-octadeuterio-4-[(5,6-diphenylpyrazin-2-yl)-propan-2-ylamino]butoxy]acetamide

Molecular Formula

C26H32N4O4S

Molecular Weight

504.7 g/mol

InChI

InChI=1S/C26H32N4O4S/c1-20(2)30(16-10-11-17-34-19-24(31)29-35(3,32)33)23-18-27-25(21-12-6-4-7-13-21)26(28-23)22-14-8-5-9-15-22/h4-9,12-15,18,20H,10-11,16-17,19H2,1-3H3,(H,29,31)/i10D2,11D2,16D2,17D2

InChI Key

QXWZQTURMXZVHJ-ULUCQENFSA-N

Canonical SMILES

CC(C)N(CCCCOCC(=O)NS(=O)(=O)C)C1=CN=C(C(=N1)C2=CC=CC=C2)C3=CC=CC=C3

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])C([2H])([2H])OCC(=O)NS(=O)(=O)C)C([2H])([2H])N(C1=CN=C(C(=N1)C2=CC=CC=C2)C3=CC=CC=C3)C(C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.